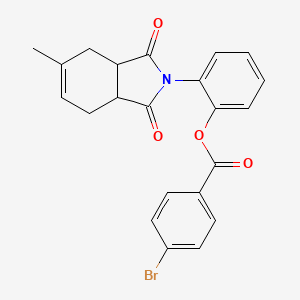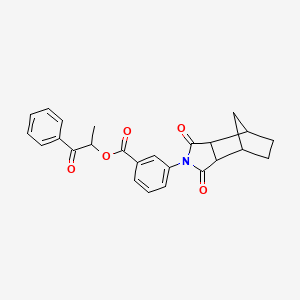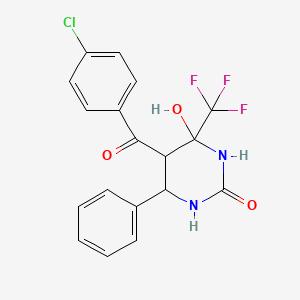![molecular formula C17H12N2O2 B11620544 5-Methylisoquinolino[3,2-b]quinazoline-11,13-dione](/img/structure/B11620544.png)
5-Methylisoquinolino[3,2-b]quinazoline-11,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE is a complex organic compound belonging to the diazatetracene family This compound is characterized by its unique tetracyclic structure, which includes two nitrogen atoms and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE typically involves multi-step organic reactions One common method starts with the preparation of a suitable precursor, such as a substituted benzene derivative This precursor undergoes a series of reactions including nitration, reduction, and cyclization to form the diazatetracene core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the diazatetracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazatetracene derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects. The exact pathways and molecular targets are still under investigation, but these interactions highlight its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-METHYL-10,11-DIHYDRO-5H-DIBENZO [B,E] [1,4]DIAZEPINE: Similar in structure but lacks the tetracyclic core.
11,12-DIHYDRO-5H-5,11-EPOXYBENZO [7,8]OXOCINO [4,3-B]PYRIDIN-3-YL: Contains a similar diazatetracene core but with additional functional groups.
Uniqueness
5-METHYL-11,13-DIHYDRO-5H-5,12-DIAZATETRACENE-11,13-DIONE is unique due to its specific tetracyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H12N2O2 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
5-methylisoquinolino[3,2-b]quinazoline-11,13-dione |
InChI |
InChI=1S/C17H12N2O2/c1-18-14-9-5-4-8-13(14)17(21)19-15(18)10-11-6-2-3-7-12(11)16(19)20/h2-10H,1H3 |
Clé InChI |
YORDSWSHXGPFLC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)N3C1=CC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620461.png)

![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620478.png)
![1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11620482.png)
![(3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11620487.png)
![3-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B11620491.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B11620497.png)
![3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B11620504.png)
![2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620509.png)
![3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620518.png)

![3-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11620535.png)

![N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide](/img/structure/B11620541.png)
